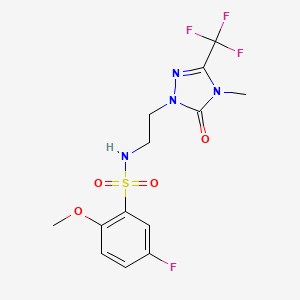

5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4N4O4S/c1-20-11(13(15,16)17)19-21(12(20)22)6-5-18-26(23,24)10-7-8(14)3-4-9(10)25-2/h3-4,7,18H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXBQVOUZGPEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Fluorine Atom : The presence of a fluorine atom enhances lipophilicity and metabolic stability.

- Methoxy Group : This group may influence the compound's solubility and interaction with biological targets.

- Benzenesulfonamide Moiety : Known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory effects.

- Triazole Ring : This heterocyclic structure is often associated with antifungal and anticancer properties.

Chemical Formula

The chemical formula is represented as:

Antimicrobial Activity

Research indicates that compounds containing a triazole ring often exhibit significant antimicrobial properties. The triazole moiety in this compound suggests potential activity against various pathogens. A study demonstrated that similar compounds showed efficacy against resistant strains of bacteria and fungi, likely due to their ability to inhibit key enzymes involved in cell wall synthesis.

Anticancer Properties

The sulfonamide group is known for its anticancer effects. Preliminary studies have shown that derivatives of sulfonamides can inhibit tumor cell proliferation. The incorporation of trifluoromethyl groups has been linked to enhanced potency against specific cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Interaction with Receptors : Molecular docking studies suggest that this compound can bind to various biological receptors, potentially modulating immune responses.

- Induction of Apoptosis : Evidence indicates that similar compounds can trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a related sulfonamide derivative against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Study 2: Cancer Cell Line Testing

In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 8 µg/mL against S. aureus | |

| Anticancer | Induced apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact |

|---|---|

| Fluorine Substitution | Increased potency |

| Methoxy Group | Enhanced solubility |

| Triazole Ring | Antifungal activity |

Comparison with Similar Compounds

Triazole Core Modifications

- Target Compound vs. Compound : The target’s 3-CF₃ and 4-methyl substituents contrast with the 3-cyclopropyl and 4-phenyl groups in ’s analogue. The CF₃ group in the target enhances electron-withdrawing effects and metabolic resistance compared to the cyclopropyl group, which introduces steric bulk but lacks electronic modulation .

- Target Compound vs. Compound : The allyl and sulfanyl groups in ’s compound increase susceptibility to oxidative metabolism, whereas the target’s CF₃ and methyl groups improve stability. The 4-chloro substituent on the benzenesulfonamide in may enhance hydrophobic interactions but reduce solubility compared to the target’s 5-fluoro/2-methoxy pattern .

Benzenesulfonamide vs. Benzamide Scaffolds

Pharmacokinetic Implications

- In contrast, ’s phenyl/cyclopropyl groups may improve solubility via π-stacking or conformational rigidity .

- The sulfanyl group in ’s compound is a metabolic liability, likely leading to faster clearance compared to the target’s CF₃ group, which is resistant to oxidation .

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

Target Affinity : The sulfonamide group and triazole substituents position the compound for interactions with enzymes or receptors requiring hydrophobic pockets and hydrogen-bond networks.

Metabolic Stability : The trifluoromethyl group and absence of easily oxidizable groups (e.g., sulfanyl) suggest improved in vivo stability over analogues like ’s compound.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole and benzenesulfonamide moieties in this compound?

The synthesis can leverage cyclocondensation reactions (e.g., reacting hydrazine derivatives with trifluoromethyl-substituted carbonyl intermediates) and sulfonylation steps. Evidence from analogous triazole syntheses suggests refluxing intermediates in ethanol with catalytic acetic acid for 4–6 hours to form the triazole core . For the benzenesulfonamide group, coupling sulfonyl chlorides with amine-functionalized intermediates under inert conditions (e.g., using potassium carbonate as a base in acetonitrile) is effective .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Use a combination of:

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, triazole C-N vibrations at ~1500 cm⁻¹).

- NMR (¹H, ¹³C, ¹⁹F) to resolve trifluoromethyl groups (δ ~110–120 ppm in ¹⁹F NMR) and methoxy/fluoro substituents on the benzene ring.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy) .

Q. How can researchers optimize reaction yields during scale-up synthesis?

Apply design-of-experiment (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems can enhance reproducibility and reduce byproducts in continuous processes . Statistical modeling (e.g., response surface analysis) can identify optimal conditions for triazole ring formation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide and triazole groups, which often interact with catalytic pockets. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity assays) . Cell viability assays (MTT/XTT) can assess cytotoxicity in cancer or microbial models .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s binding mode to potential targets?

Perform molecular docking (using AutoDock Vina or Schrödinger Suite) with homology-modeled protein structures. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns trajectories. Pair with free-energy perturbation (FEP) calculations to quantify binding affinity differences across analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, ion concentration) that may alter target interactions.

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., trifluoromethyl vs. methyl groups) .

Q. How can researchers validate the compound’s multi-target mechanism of action?

Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling pathways. Use CRISPR-Cas9 knockouts of suspected targets to confirm functional relevance . For in vivo models, employ PET/SPECT imaging with radiolabeled analogs to track biodistribution .

Q. What synthetic routes minimize unwanted byproducts during triazole ring formation?

Substitute traditional acid catalysts with trichloroisocyanuric acid (TCICA) for controlled oxidation, reducing side reactions. Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity .

Q. How do steric and electronic effects of the trifluoromethyl group influence pharmacokinetics?

Conduct QSAR studies to correlate logP, polar surface area, and metabolic stability with trifluoromethyl positioning. Compare in vitro microsomal stability (e.g., liver S9 fractions) of analogs with/without the group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.